N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide
Description
N-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 3-methoxyphenyl group. The oxadiazole ring is linked via a carboxamide bond to a 5-nitrothiophene-2-carboxylic acid moiety. This structure combines electron-withdrawing (nitro group) and electron-donating (methoxy group) substituents, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O5S/c1-22-9-4-2-3-8(7-9)13-16-17-14(23-13)15-12(19)10-5-6-11(24-10)18(20)21/h2-7H,1H3,(H,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMCMGNFGCTELC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar 1,3,4-oxadiazole scaffold have been found to interact with various enzymes and proteins that contribute to cell proliferation.
Mode of Action
1,3,4-oxadiazole derivatives have been shown to selectively interact with nucleic acids, enzymes, and globular proteins. They can inhibit growth factors, enzymes, and kinases, contributing to their antiproliferative effects.
Biochemical Pathways
It is known that 1,3,4-oxadiazole derivatives can impact various enzymes such as thymidylate synthase, hdac, topoisomerase ii, telomerase, and thymidine phosphorylase. These enzymes play crucial roles in DNA replication and cell proliferation, suggesting that the compound may have potential anticancer properties.
Biological Activity
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The compound consists of several functional groups that contribute to its biological activity. The 1,3,4-oxadiazole moiety is known for its diverse pharmacological properties, including anti-inflammatory and anticancer effects. The presence of a nitrothiophene group further enhances its potential as a therapeutic agent.
Molecular Formula : C14H12N4O3S
Molecular Weight : 304.34 g/mol
Research indicates that this compound interacts with specific molecular targets within cells. Its mechanism of action involves:
- Inhibition of Enzyme Activity : The compound modulates the activity of enzymes involved in inflammatory pathways.
- Influence on Signaling Pathways : It affects cellular signaling related to cell proliferation and apoptosis, making it a candidate for cancer therapy.
Anticancer Properties
Studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
The cytotoxic effects were evaluated using the MTT assay, which measures cell viability based on mitochondrial activity.
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. It has been shown to reduce the expression of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in diseases characterized by chronic inflammation.
Case Studies and Research Findings
- Study on Anticancer Activity : In a recent study, this compound was tested against MDA-MB-231 cells. The results indicated an IC50 value of 21.6 μM, demonstrating potent anticancer activity comparable to established chemotherapeutics like paclitaxel .
- Mechanistic Insights : Another study explored the compound's mechanism in inhibiting the Type III secretion system in pathogenic bacteria, revealing its potential as an antimicrobial agent . This highlights the versatility of the compound beyond oncology.
Comparison with Similar Compounds
N-(4-(3-Methoxy-4-(Trifluoromethyl)Phenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide
- Molecular Formula : C₁₆H₁₀F₃N₃O₄S₂
- Purity : 42%
- Key Features: Thiazole core substituted with a 3-methoxy-4-(trifluoromethyl)phenyl group. Lower purity (42%) suggests synthetic challenges in isolating this derivative .
N-(4-(3,4-Difluorophenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide (Compound 11)
- Molecular Formula : C₁₄H₇F₂N₃O₃S₂
- Purity : 99.05%
- High purity (99.05%) indicates robust synthetic reproducibility compared to other analogs .
Comparison with Target Compound :
- Heterocyclic Core: Replacing thiazole with 1,3,4-oxadiazole in the target compound may alter electronic distribution and metabolic stability. Oxadiazoles are known for lower electron density, which can reduce susceptibility to oxidative degradation.
- Substituent Effects : The 3-methoxyphenyl group in the target compound lacks the strong electron-withdrawing effects of fluorine or trifluoromethyl groups, possibly reducing antibacterial potency but improving solubility .
Heterocyclic Variants with Oxadiazole or Thiadiazole Cores
1-(5-Chloro-2-Methoxyphenyl)-N-[5-(Methoxymethyl)-1,3,4-Thiadiazol-2-yl]-5-Oxopyrrolidine-3-Carboxamide
- Molecular Formula : C₁₇H₁₇ClN₄O₄S
- Key Features: Thiadiazole core with a methoxymethyl substituent. The sulfur atom in thiadiazole may enhance π-π stacking interactions compared to the oxygen-rich oxadiazole in the target compound. Pyrrolidinone moiety introduces conformational rigidity, differing from the nitrothiophene-carboxamide scaffold .
Comparison with Target Compound :
- Core Heteroatoms : Thiadiazole (S/N) vs. oxadiazole (O/N) alters polarity and hydrogen-bonding capacity.
- Bioactivity : Thiadiazole derivatives often exhibit kinase inhibition, whereas nitrothiophene carboxamides target bacterial membranes .
Substituent Impact on Bioactivity
Nitrothiophene Carboxamides with Fluorinated Phenyl Groups
- Example: N-(4-(3,5-Difluorophenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide Activity: Demonstrated >90% inhibition of Staphylococcus aureus growth at 10 μM.
Comparison with Target Compound :
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Core Heterocycle | Key Substituents | Molecular Formula | Purity (%) |
|---|---|---|---|---|
| N-[5-(3-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl]-5-Nitrothiophene-2-Carboxamide | 1,3,4-Oxadiazole | 3-Methoxyphenyl, Nitrothiophene | C₁₅H₁₁N₃O₅S | N/A |
| N-(4-(3-Methoxy-4-(Trifluoromethyl)Phenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide | Thiazole | 3-Methoxy-4-(CF₃)Phenyl | C₁₆H₁₀F₃N₃O₄S₂ | 42 |
| N-(4-(3,4-Difluorophenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide | Thiazole | 3,4-Difluorophenyl | C₁₄H₇F₂N₃O₃S₂ | 99.05 |
Table 2: Bioactivity Trends in Nitrothiophene Carboxamides
*Predicted based on substituent electronic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
